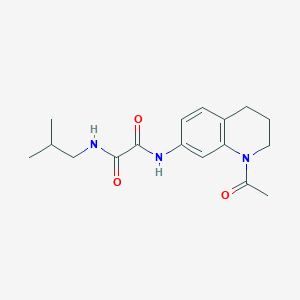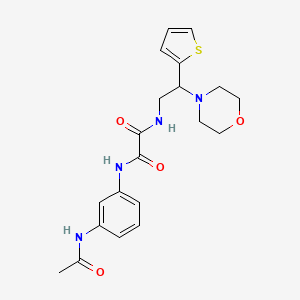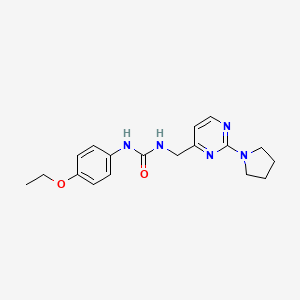
Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C13H15N3O4S . It is also known as ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylisothiazole-4-carboxylate .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with oxalyl chloride in dichloromethane under N,N-dimethyl-formamide catalysis . The resulting 3,5-dimethylisoxazole-4-carbonyl chloride is then reacted with 4-trifluoromethlyaniline in dichloromethane .Molecular Structure Analysis
The molecular structure of this compound consists of an isoxazole ring and a thiophene ring, both of which are substituted with various functional groups . The isoxazole ring is substituted with a dimethyl group and a carboxamido group, while the thiophene ring is substituted with a methyl group and a carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 309.34 . Other properties such as melting point, boiling point, and density are not well-documented in the literature.Applications De Recherche Scientifique
Synthetic Modifications and Antimicrobial Studies
Research on derivatives of thiazole compounds, such as "Ethyl 2-amino-4-methylthiazole-5-carboxylate," has shown significant antimicrobial activities against various strains of bacteria and fungi. The structures of these derivatives were confirmed using spectroscopic techniques, and their antimicrobial properties were evaluated, highlighting the potential of thiazole derivatives in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Antiproliferative Activity in Cancer Research
Thiophene derivatives have been synthesized and tested for their antiproliferative activity against cancer cell lines. Compounds like "Ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate" have shown remarkable activity against breast and colon cancer cell lines, indicating the potential of thiophene derivatives in cancer research (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Development of Fluorescent Probes
Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate (NL-AC) has been designed and synthesized as a fluorescent probe for the rapid, sensitive, and selective detection of biothiols in physiological media. This highlights the application of such compounds in developing tools for analytical chemistry and diagnostics, especially for studying biological events and processes in living cells (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).
Propriétés
IUPAC Name |
ethyl 5-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-5-19-14(18)12-7(2)6-10(21-12)15-13(17)11-8(3)16-20-9(11)4/h6H,5H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXQPOKFRHYTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(ON=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2585975.png)
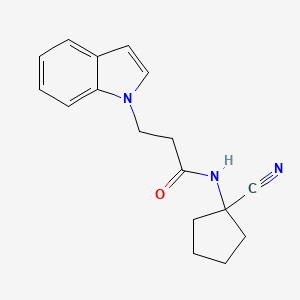
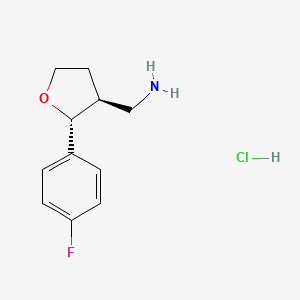
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585981.png)
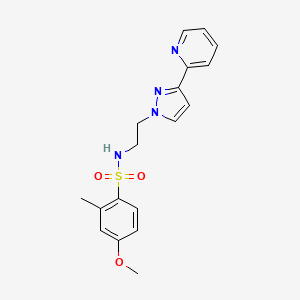
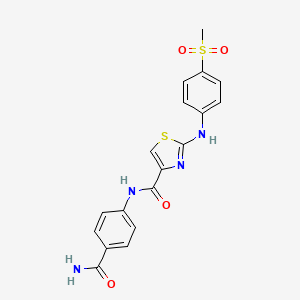
![N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide](/img/structure/B2585986.png)
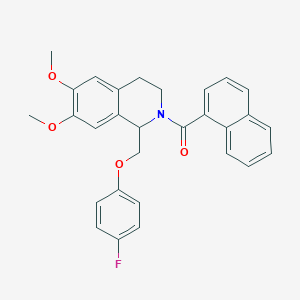
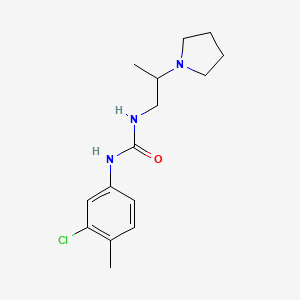
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2585991.png)

